(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine
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Overview
Description
(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino methyl substituent
Mechanism of Action
Target of Action
The compound “(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine”, also known as “(S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate”, is a pyrrolidine derivative . Pyrrolidine derivatives are known to have diverse biological activities and are often used as intermediates in drug research and development . .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and functional groups . The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins . .
Biochemical Pathways
Pyrrolidine derivatives can influence various biochemical pathways. For instance, S-adenosylmethionine (SAM) is a common substrate for many pyrrolidine derivatives, and it plays a key role in methylation reactions . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrrolidine derivatives, due to their heteroatomic saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the [3+2] cycloaddition reaction of azomethine ylides with alkenes.
Introduction of the Dimethylamino Methyl Group: This step involves the alkylation of the pyrrolidine ring with a dimethylamino methyl halide under basic conditions.
Protection with Boc Group: The final step is the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino methyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyrrolidines
Scientific Research Applications
(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the Boc and dimethylamino methyl groups.
Pyrrolidinone: A lactam derivative with different chemical properties.
Pyrrolizine: A bicyclic analog with distinct biological activities.
Uniqueness
(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature and the presence of both the Boc protecting group and the dimethylamino methyl substituent. These features enhance its utility in asymmetric synthesis and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCKPUIJBZBQS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647518 |
Source
|
Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859213-51-7 |
Source
|
Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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